Glycinamide ribonucleotide

Catalog No.
S602162
CAS No.
10074-18-7
M.F
C7H15N2O8P
M. Wt
286.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycinamide ribonucleotide

CAS Number

10074-18-7

Product Name

Glycinamide ribonucleotide

IUPAC Name

[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C7H15N2O8P

Molecular Weight

286.18 g/mol

InChI

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1

InChI Key

OBQMLSFOUZUIOB-SHUUEZRQSA-N

SMILES

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O

Synonyms

5'-phosphoribosylglycineamide, glycineamide ribonucleotide, glycineamideribotide

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O

Description

The exact mass of the compound Glycinamide ribonucleotide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glycinamide ribonucleotide is a critical biochemical intermediate in the de novo synthesis of purine nucleotides, specifically contributing to the formation of inosine-5-monophosphate. It serves as a precursor for the synthesis of both DNA and RNA, highlighting its significance in cellular metabolism and genetic material formation. The chemical structure of glycinamide ribonucleotide consists of a ribose sugar moiety linked to an amide derived from glycine, along with a phosphate group attached to the ribose. Its molecular formula is C7H15N2O8PC_7H_{15}N_2O_8P, with a molecular weight of approximately 286.18 g/mol .

Glycinamide ribonucleotide participates in several key reactions within the purine biosynthesis pathway:

  • Formation from Phosphoribosylamine and Glycine:
    The initial reaction involves the enzyme phosphoribosylamine-glycine ligase, which catalyzes the following reaction:
    Phosphoribosylamine+Glycine+ATPGlycinamide Ribonucleotide+ADP+Pi\text{Phosphoribosylamine}+\text{Glycine}+\text{ATP}\rightarrow \text{Glycinamide Ribonucleotide}+\text{ADP}+\text{Pi}
    This reaction forms an amide bond and is essential for generating glycinamide ribonucleotide from its precursors .
  • Transformylation to Formylglycinamide Ribonucleotide:
    The subsequent transformation involves glycinamide ribonucleotide transformylase, which catalyzes the addition of a formyl group from 10-formyltetrahydrofolate:
    Glycinamide Ribonucleotide+10FormyltetrahydrofolateFormylglycinamide Ribonucleotide+Tetrahydrofolate\text{Glycinamide Ribonucleotide}+10-\text{Formyltetrahydrofolate}\rightarrow \text{Formylglycinamide Ribonucleotide}+\text{Tetrahydrofolate}
    This step is crucial for advancing the purine biosynthesis pathway .

Glycinamide ribonucleotide plays a pivotal role in cellular metabolism, particularly in purine nucleotide synthesis. Its conversion into formylglycinamide ribonucleotide is a key step in generating inosine monophosphate, which subsequently leads to the formation of adenosine monophosphate and guanosine monophosphate. These nucleotides are essential for various biological functions, including energy transfer (as ATP), signaling (as cyclic AMP), and serving as building blocks for nucleic acids .

The synthesis of glycinamide ribonucleotide can be accomplished through enzymatic pathways involving:

  • Enzymatic Synthesis: Utilizing specific enzymes such as phosphoribosylamine-glycine ligase, which facilitates the reaction between phosphoribosylamine and glycine in an ATP-dependent manner.
  • Chemical Synthesis: Laboratory methods may also employ

Glycinamide ribonucleotide has potential applications in various fields:

  • Biotechnology: It serves as a substrate in recombinant DNA technology and synthetic biology for constructing nucleic acids.
  • Pharmaceutical Research: Due to its role in purine metabolism, it is being studied as a potential target for cancer therapy by inhibiting enzymes involved in its metabolic pathway .
  • Nutritional Supplements: Research suggests that glycinamide ribonucleotide may enhance cellular energy levels and support metabolic health.

Research has indicated that glycinamide ribonucleotide interacts with several enzymes within the purine biosynthesis pathway. Specifically, studies have focused on:

  • Enzyme Kinetics: Investigations into the kinetic parameters of glycinamide ribonucleotide transformylase have revealed insights into its mechanism and efficiency in catalyzing transformations necessary for nucleotide synthesis .
  • Drug Development: The enzyme's activity has been identified as a potential target for developing novel anticancer agents, highlighting its relevance in therapeutic interventions .

Several compounds share structural or functional similarities with glycinamide ribonucleotide. Here are some notable examples:

Compound NameDescriptionUnique Features
Formylglycinamide RibonucleotideProduct of glycinamide ribonucleotide transformation; involved in purine biosynthesisContains an additional formyl group
Adenosine MonophosphateA nucleotide formed from inosine monophosphate; critical for energy transferContains adenine base; directly involved in energy metabolism
Inosine MonophosphatePrecursor to adenosine and guanosine monophosphates; essential for RNA synthesisKey intermediate linking various nucleotide pathways
Guanosine MonophosphateAnother nucleotide derived from inosine monophosphate; vital for cellular signalingContains guanine base; involved in signal transduction

Glycinamide ribonucleotide's uniqueness lies in its specific role as an intermediate in purine biosynthesis, distinct from other nucleotides due to its direct involvement at an early stage of nucleotide formation .

Physical Description

Solid

XLogP3

-6.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

286.05660244 g/mol

Monoisotopic Mass

286.05660244 g/mol

Heavy Atom Count

18

UNII

K343GZ6PUY

Other CAS

10074-18-7

Wikipedia

Glycineamide_ribonucleotide

Dates

Last modified: 02-18-2024

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